molecular formula C16H16N2O6 B2388138 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 349108-07-2

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2388138
CAS No.: 349108-07-2
M. Wt: 332.312
InChI Key: KRBNBLNDZKYXBQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy and nitro functional groups attached to a benzamide core

Mechanism of Action

While the specific mechanism of action for “3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” is not available, benzamides and their derivatives are known to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Future Directions

By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . This suggests that there is potential for further exploration and application of “3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxy-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
  • 3,4-dimethoxy-N-(2-hydroxy-5-nitrophenyl)benzamide
  • 3,4-dimethoxy-N-(2-chloro-5-nitrophenyl)benzamide

Uniqueness

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-13-7-5-11(18(20)21)9-12(13)17-16(19)10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNBLNDZKYXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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